Home > Products > Building Blocks P10064 > ethyl 10-iododecanoate
ethyl 10-iododecanoate - 80658-48-6

ethyl 10-iododecanoate

Catalog Number: EVT-267860
CAS Number: 80658-48-6
Molecular Formula: C12H23IO2
Molecular Weight: 326.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl-10-iododecanoate is a biochemical.
Classification
  • Type: Organic compound
  • Category: Ester
  • Molecular Formula: C12H23IO2C_{12}H_{23}IO_2
  • CAS Number: Not specified in the search results but can be derived from its structural formula.
Synthesis Analysis

The synthesis of ethyl 10-iododecanoate can be achieved through several methods:

  1. Esterification Reaction:
    • Ethyl 10-iododecanoate can be synthesized by reacting 10-iododecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to facilitate complete conversion.
    • Reaction Conditions:
      • Temperature: Reflux (approximately 70-100°C)
      • Catalyst: Sulfuric acid
  2. Halogenation of Ethyl Decanoate:
    • Another synthetic route involves the bromination or iodination of ethyl decanoate. This can be performed using iodine or iodinating agents in the presence of a radical initiator.
    • Reaction Conditions:
      • Use of iodine or iodine monochloride
      • Radical initiators such as azobisisobutyronitrile (AIBN) may be employed to facilitate the reaction.
  3. Industrial Production:
    • In industrial settings, large-scale esterification reactions are optimized for high yield and purity, often utilizing continuous flow reactors and efficient separation techniques.
Molecular Structure Analysis

The molecular structure of ethyl 10-iododecanoate features a long alkyl chain (decanoate) with an ethyl group attached to the ester functional group. The presence of the iodine atom at the tenth carbon significantly influences its chemical properties.

Structural Characteristics:

  • Functional Groups: Ester and alkyl halide
  • Iodine Position: The iodine atom is located at the tenth carbon, which enhances its reactivity compared to other halogenated esters.

Structural Representation:

The structural formula can be represented as follows:

C2H5 O C10H21I\text{C}_2\text{H}_5\text{ O C}_{10}\text{H}_{21}\text{I}

This structure indicates that ethyl 10-iododecanoate has a hydrophobic tail due to its long carbon chain, making it useful in various applications.

Chemical Reactions Analysis

Ethyl 10-iododecanoate participates in several chemical reactions due to its reactive functional groups:

  1. Nucleophilic Substitution:
    • The iodine atom can be replaced by nucleophiles such as hydroxide ions, amines, or cyanides.
    • Typical Conditions:
      • Aqueous or alcoholic medium with sodium hydroxide or potassium cyanide.
  2. Reduction Reactions:
    • The ester group can be reduced to yield the corresponding alcohol (10-iododecanol) using reducing agents like lithium aluminum hydride.
    • Typical Conditions:
      • Lithium aluminum hydride in anhydrous ether.
  3. Oxidation Reactions:
    • The compound can also undergo oxidation to form carboxylic acids or other oxidized derivatives.
    • Typical Conditions:
      • Oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

Major Products Formed:

  • Nucleophilic substitution leads to various substituted products.
  • Reduction yields 10-iododecanol.
  • Oxidation results in 10-iododecanoic acid.
Mechanism of Action

The mechanism of action for ethyl 10-iododecanoate primarily revolves around its reactivity due to the iodine atom's ability to act as a good leaving group. In nucleophilic substitution reactions, when a nucleophile approaches, it displaces the iodine atom, leading to the formation of new compounds.

Detailed Mechanism:

  1. Nucleophilic Attack:
    • A nucleophile attacks the carbon atom bonded to the iodine, resulting in bond cleavage between carbon and iodine.
  2. Formation of Product:
    • The nucleophile forms a new bond with carbon, resulting in a substituted product while releasing iodide ion (II^-).

This mechanism highlights how ethyl 10-iododecanoate can serve as a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

Ethyl 10-iododecanoate exhibits several important physical and chemical properties:

Physical Properties:

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Not specified but expected to be higher due to its long carbon chain and ester functional group.
  • Solubility: Generally soluble in organic solvents; limited solubility in water due to hydrophobic alkyl chain.

Chemical Properties:

  • Reactivity with nucleophiles makes it suitable for various substitution reactions.
  • Stability under standard laboratory conditions but sensitive to strong bases and acids.
Applications

Ethyl 10-iododecanoate finds numerous applications across different fields:

  1. Organic Synthesis:
    • Acts as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  2. Biological Studies:
    • Utilized in enzyme mechanism studies and metabolic pathway investigations due to its ability to participate in nucleophilic substitutions.
  3. Medicinal Chemistry:
    • Important for developing bioactive molecules and pharmaceuticals owing to its unique reactivity profile.
  4. Industrial Applications:
    • Employed in producing specialty chemicals and materials, particularly those requiring specific halogenated functionalities.
Synthetic Methodologies and Reaction Engineering

Catalytic Strategies for Iodoalkyl Esterification

Iodoalkyl esterification represents a critical step in the synthesis of ethyl 10-iododecanoate, requiring precise catalytic control to ensure efficient halogen incorporation while preserving ester functionality. Silver-mediated halogenation has emerged as a particularly effective strategy, wherein silver salts such as silver nitrate (AgNO₃) or silver trifluoroacetate (AgTFA) facilitate the activation of molecular iodine for electrophilic substitution. This catalytic approach operates through the in situ formation of an iodinating agent (AgI) that exhibits enhanced electrophilicity compared to molecular iodine, enabling milder reaction conditions and improved selectivity. The reaction typically proceeds via an Sᴇ2 mechanism at the terminal carbon, ensuring preferential substitution at the ω-position of the alkyl chain. This method demonstrates significant advantages over classical halogenation approaches, including reduced polyhalogenation side products and higher functional group tolerance [1].

Halogen bond-donor catalysis provides an alternative catalytic pathway utilizing iodine-based catalysts such as molecular iodine (I₂) or iodonium salts. These catalysts operate by forming reversible complexes with carbonyl oxygen atoms, thereby activating the substrate toward nucleophilic attack at the carbonyl carbon. Simultaneously, the catalyst facilitates the delivery of iodide from an iodide source (e.g., KI, NaI) or directly activates molecular iodine for electrophilic addition. The catalytic cycle involves: (1) complexation between the catalyst and the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon; (2) nucleophilic attack by iodide, forming a tetrahedral intermediate; and (3) elimination of the leaving group to yield the iodoester. This approach demonstrates remarkable chemoselectivity, particularly in substrates containing acid-sensitive functional groups, and offers cost-effectiveness due to the low catalyst loadings (typically 5-10 mol%) required [5].

Table 1: Catalytic Systems for Iodoalkyl Esterification

Catalyst TypeRepresentative CatalystsTemperature Range (°C)Yield Range (%)Key Advantages
Silver SaltsAgNO₃, AgOTf, AgTFA25-8075-95High regioselectivity, mild conditions
Halogen Bond DonorsI₂, N-Iodosuccinimide50-10065-90Cost-effective, simple workup
Lewis AcidsBF₃·OEt₂, AlCl₃, ZnI₂30-11070-92Broad substrate scope, high efficiency

Lewis acid catalysis represents a third major approach, employing catalysts such as boron trifluoride diethyl etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), or zinc iodide (ZnI₂). These catalysts activate either the alkyl halide precursor (e.g., 10-bromodecanoic acid derivatives) toward halide exchange or activate the carbonyl group of the ester toward nucleophilic iodination. In halide exchange reactions, the Lewis acid facilitates the dissociation of the carbon-bromine bond or stabilizes the incipient carbocation, enhancing its susceptibility to nucleophilic attack by iodide. For direct iodination of carboxylic acid derivatives, Lewis acid coordination to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, enabling nucleophilic displacement by iodide. Zinc iodide demonstrates particular utility as it serves as both a Lewis acid catalyst and an iodide source. Reaction engineering considerations for these catalytic systems emphasize precise control of stoichiometry, temperature, and reaction time to minimize diiodide formation and ester hydrolysis or transesterification side reactions [7].

Regioselective Iodination in Long-Chain Aliphatic Systems

Achieving high regioselectivity in the iodination of long-chain aliphatic compounds like decanoic acid derivatives presents significant challenges due to the similar reactivity of internal methylene groups. Directed iodination strategies overcome this limitation by employing directing groups that coordinate to iodinating agents, guiding halogenation specifically to the ω-position. Carboxylic acid, ester, or hydroxy groups within the substrate can serve as effective directing groups when paired with appropriate catalysts. Silver(I)-based catalysts exhibit remarkable efficacy in this context, forming transient complexes with the oxygen atoms of carbonyl or hydroxyl functionalities. This complexation electronically activates the terminal methyl group through a conformational effect, directing the electrophilic iodination agent toward the least sterically hindered and electronically activated terminal position. The reaction typically achieves terminal/internal iodination selectivity ratios exceeding 15:1 under optimized conditions, a substantial improvement over non-catalyzed reactions which rarely exceed 3:1 selectivity [1].

Radical-based iodination protocols offer an alternative pathway for regioselective iodination, particularly effective for unactivated aliphatic chains. These methods utilize radical initiators such as azobisisobutyronitrile (AIBN), peroxides (e.g., di-tert-butyl peroxide, DTBP), or photochemical activation in conjunction with iodine sources (I₂, N-iodosuccinimide). The reaction mechanism involves hydrogen atom transfer (HAT) from the alkyl chain to generate a carbon-centered radical, followed by rapid iodine atom transfer. While primary carbon radicals are thermodynamically less stable than secondary radicals, their formation kinetics can be favored through: (1) steric accessibility of terminal hydrogens; (2) utilization of catalysts that exhibit regioselective hydrogen abstraction; and (3) implementation of reaction conditions that minimize radical equilibration (e.g., low temperatures, short reaction times). Recent advances have demonstrated that carefully designed iodine sources, such as I₂ in combination with iodobenzene diacetate or periodate salts, enhance terminal selectivity by promoting a more selective HAT step or faster radical trapping at the terminal position. This approach yields ethyl 10-iododecanoate with terminal selectivity up to 89% [4].

Steric and electronic modulation provides a complementary strategy to enhance terminal iodination. Electron-withdrawing groups (EWGs), such as esters or halogens positioned near potential iodination sites, significantly decrease reactivity toward electrophilic iodination due to both inductive effects and field effects. Consequently, the terminal methyl group, being the least electron-deficient position in ethyl 10-halodecanoate precursors, exhibits relatively higher electron density compared to internal positions. This electronic differentiation can be amplified through the strategic choice of catalysts that further polarize the carbon-halogen bond in precursors like ethyl 10-bromodecanoate. Silver catalysts facilitate halide exchange by forming insoluble silver halide salts, driving the equilibrium toward the desired iodo compound. The large size of the iodinating species (I⁺ or I-I complexes) creates a pronounced steric bias favoring reaction at the least hindered terminal carbon. Computational studies indicate that the energy barrier for iodination at the terminal position is approximately 2-3 kcal/mol lower than at the adjacent ω-2 position in decanoate systems under silver catalysis, providing a theoretical basis for the observed regioselectivity [1] [7].

Transesterification Optimization for Enhanced Yield

Transesterification of methyl or other alkyl 10-iododecanoates represents a crucial route to ethyl 10-iododecanoate, demanding precise optimization of reaction parameters to achieve high yields while preserving the acid- and heat-sensitive C-I bond. Catalyst selection critically influences both reaction efficiency and product integrity. Noble metal catalysts, particularly platinum (Pt) and palladium (Pd) supported on inert matrices (e.g., Pt/Al₂O₃), demonstrate exceptional performance in transesterification reactions involving iodoalkyl esters. These catalysts operate under relatively mild conditions (60-90°C) and exhibit minimal dehalogenation side reactions compared to homogeneous acid or base catalysts. The mechanism involves activation of the alcohol through adsorption onto the metal surface, followed by nucleophilic attack on the carbonyl carbon of the ester. Heterogeneous catalysis offers the additional advantage of easy separation and recyclability. Alternative catalysts include Lewis acids (e.g., Mg(ClO₄)₂, Al(OTf)₃), which activate the carbonyl group, and enzymatic catalysts (e.g., immobilized lipases like Novozym 435), which provide exquisite chemoselectivity under near-ambient conditions (30-45°C) but may suffer from slower reaction kinetics [6] [7].

Stoichiometry and reaction engineering profoundly impact transesterification efficiency and scalability. Maintaining a precise molar ratio of ethanol to iodoalkyl ester (typically 3:1 to 5:1) ensures high conversion while minimizing side product formation. A large excess of ethanol drives the equilibrium toward products but complicates downstream purification and increases the risk of ester solvolysis. Continuous removal of the co-product alcohol (e.g., methanol from methyl ester starting material) significantly shifts the reaction equilibrium toward ethyl ester formation, enhancing conversion and yield. This can be achieved through techniques such as: (1) azeotropic distillation using solvents like toluene or cyclohexane; (2) molecular sieves; or (3) application of vacuum. Temperature control is paramount; temperatures exceeding 90°C substantially increase the risk of β-elimination of HI, leading to unsaturated ester byproducts (e.g., ethyl 9-decenoate) and iodine contamination. Kinetic studies reveal an optimal temperature window between 70°C and 85°C for most catalytic transesterifications of iodoalkyl esters, providing a balance between reasonable reaction rates and product stability [7].

Table 2: Transesterification Optimization Parameters for Ethyl 10-Iododecanoate Synthesis

ParameterOptimal Range/TypeImpact on YieldImpact on Selectivity
Catalyst TypePt/Al₂O₃ > Lipase > Mg(ClO₄)₂High (85-95%)Very High (Minimal deiodination)
Ethyl Ester Ratio3:1 to 5:1Drives equilibriumModerate (Reduces ether formation)
Temperature70-85°CMaximizes kineticsCritical (Prevents elimination)
Byproduct RemovalAzeotropic distillation/vacuumSignificant boost (10-15%)High (Reduces reverse reaction)
Reaction Time4-12 hours (catalyst-dependent)Reaches equilibriumModerate (Long times increase degradation risk)

Solvent systems play a dual role: facilitating reagent mixing and enabling efficient co-product removal. While solvent-free conditions offer environmental benefits and simplify workup, they require efficient mixing and precise temperature control due to potential viscosity issues. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance catalyst solubility and substrate miscibility but may increase the risk of SN₂ reactions at the terminal iodide. Non-polar solvents like toluene or xylene are preferred for their ability to form azeotropes with methanol (from methyl ester transesterification), enabling continuous co-product removal without excessive heating. Recent advances demonstrate the efficacy of microwave-assisted transesterification, which dramatically reduces reaction times (from hours to minutes) and improves yields by providing rapid, uniform heating. This technique is particularly advantageous for enzymatic transesterifications, mitigating enzyme denaturation risks associated with prolonged conventional heating [5] [7].

Solvent-Free Approaches in Decanoate Derivative Synthesis

Solvent-free synthesis offers a sustainable and efficient route to ethyl 10-iododecanoate by eliminating solvent handling, reducing waste generation, and often enhancing reaction kinetics through increased reactant concentrations. Mechanochemical activation using ball milling or grinding represents a powerful solvent-free methodology. In this approach, stoichiometric mixtures of 10-iododecanoic acid and ethanol, combined with a solid acid catalyst (e.g., silica sulfuric acid, sulfamic acid, or p-toluenesulfonic acid monohydrate), undergo intense mechanical grinding. The mechanical energy input promotes intimate mixing and particle size reduction, significantly increasing the interfacial contact area between reactants and catalysts. This facilitates protonation of the carboxylic acid, nucleophilic attack by ethanol, and water elimination. The absence of solvent shifts the esterification equilibrium favorably toward product formation. Yields exceeding 90% are achievable within 30-60 minutes of milling, with minimal epimerization or deiodination side reactions. The exothermic nature of the reaction requires careful temperature control via intermittent milling cycles to prevent localized overheating that could degrade the iodoalkyl chain [5] [6].

Lewis acid catalysis under neat conditions provides another efficient solvent-free pathway. Catalysts like magnesium perchlorate [Mg(ClO₄)₂] or scandium triflate [Sc(OTf)₃] efficiently activate carbonyl groups toward nucleophilic addition without requiring solvent media. The catalytic process involves: (1) coordination of the Lewis acid to the carbonyl oxygen of 10-iododecanoic acid, enhancing its electrophilicity; (2) nucleophilic attack by ethanol; and (3) proton transfer and elimination of water. Magnesium perchlorate exhibits exceptional efficacy under solvent-free conditions due to its high solubility in the reaction mixture and strong oxophilicity. Reactions typically proceed at 40-60°C, significantly below temperatures required for uncatalyzed esterification, thereby preserving the terminal iodide functionality. Catalyst loadings as low as 0.5-2 mol% are sufficient for quantitative conversion within 1-3 hours. The hygroscopic nature of the catalyst necessitates moisture-free conditions to prevent hydrolysis of either the starting material or the product ester. Workup often involves simple filtration to remove the catalyst (if heterogeneous) or aqueous extraction followed by drying for homogeneous catalysts [6].

Enzymatic esterification under solvent-free conditions leverages immobilized lipases (e.g., Candida antarctica lipase B immobilized on acrylic resin, Novozym 435). This biocatalytic approach offers unparalleled selectivity under exceptionally mild conditions (30-50°C). The absence of solvent minimizes substrate and product dilution, enhancing reaction rates according to mass action principles. Key challenges include maintaining enzyme activity in viscous media and ensuring efficient diffusion. These are addressed through: (1) stepwise addition of ethanol to prevent enzyme inhibition; (2) optimized mixing (e.g., magnetic stirring at controlled speeds); and (3) controlled vacuum application to continuously remove the water byproduct, shifting the equilibrium toward ester formation. Substrate pretreatment, such as melting the 10-iododecanoic acid (melting point ~45-50°C) to reduce viscosity before enzyme addition, significantly improves reaction efficiency. Conversion rates of 95% or higher are attainable within 12-24 hours. The enzyme's selectivity prevents racemization at chiral centers (if present) and avoids nucleophilic substitution at the iodine terminus, making this approach ideal for complex or sensitive substrates [5].

Role of Phase-Transfer Catalysts in Iodo-Decanoate Formation

Phase-transfer catalysis (PTC) overcomes solubility limitations in biphasic reactions involving ethyl 10-iododecanoate precursors and hydrophilic reagents, enabling efficient reactions at lower temperatures—crucial for iodide stability. Anion-exchange mechanisms are central to PTC-mediated iodination and esterification. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB; benzyltriethylammonium chloride, BTEAC) or phosphonium salts (e.g., tetrabutylphosphonium bromide, TBPB) facilitate the transport of hydrophilic anionic species (e.g., I⁻, OH⁻, CN⁻) from an aqueous or solid phase into an organic phase containing the hydrophobic substrate. For halide exchange reactions converting ethyl 10-bromodecanoate to ethyl 10-iododecanoate, the phase-transfer catalyst (PTC) shuttles iodide ions from the aqueous phase (e.g., concentrated NaI solution) into the organic phase. There, the iodide displaces bromide via an Sᴇ2 mechanism. The resulting bromide anion is then transported back to the aqueous phase. This process circumvents the solubility limitations of NaI in nonpolar solvents and avoids the high temperatures (often >100°C) required for traditional Finkelstein reactions, reducing elimination and substitution side reactions. Catalyst structure critically influences efficiency; cations with longer alkyl chains (e.g., trioctylmethylammonium chloride, Aliquat 336) exhibit higher solubility in organic media and thus better performance for highly hydrophobic substrates [5].

Crown ethers and glymes provide an alternative PTC mechanism, particularly effective for solid alkali metal salts. 18-Crown-6 forms stable complexes with K⁺ ions, effectively "dissolving" KI salts into aprotic organic solvents like toluene, acetonitrile, or dichloromethane. The complexation dramatically enhances the nucleophilicity of the iodide ion by desolvation and ion-pair separation, accelerating halide exchange reactions. Glymes (e.g., diglyme, triglyme) function similarly, acting as solvating agents for cations. These catalysts are particularly valuable for reactions requiring anhydrous conditions, as they can be used with solid KI and dry organic solvents. Crown ether-catalyzed iodination of ethyl 10-bromodecanoate typically proceeds at 50-70°C with near-quantitative yields within 2-4 hours. While crown ethers offer excellent catalytic efficiency, their cost and potential toxicity necessitate efficient recovery and recycling strategies, such as aqueous extraction or distillation [5].

Reactor design considerations for PTC processes significantly impact catalyst efficiency and overall process economics. Efficient agitation is paramount to maximize interfacial area in liquid-liquid PTC systems. Ultrasonic irradiation has proven highly effective, enhancing mass transfer through cavitation and micro-mixing. Continuous flow reactors offer advantages for large-scale synthesis by providing precise control over residence time, temperature, and mixing intensity, thereby minimizing catalyst loading and improving space-time yields. Catalyst immobilization on solid supports (e.g., polystyrene-supported quaternary ammonium salts, silica-bound crown ethers) facilitates catalyst recovery and reuse while preventing contamination of the product. These heterogeneous PTC systems enable fixed-bed reactor configurations for continuous production of ethyl 10-iododecanoate. Kinetic modeling reveals that under optimized PTC conditions (e.g., 5 mol% Aliquat 336, 70°C, 3:1 NaI:substrate molar ratio), the halide exchange reaction exhibits apparent first-order kinetics with respect to the bromoester substrate, reaching >95% conversion within 90 minutes—significantly faster than conventional methods [5].

Properties

CAS Number

80658-48-6

Product Name

ethyl 10-iododecanoate

IUPAC Name

ethyl 10-iododecanoate

Molecular Formula

C12H23IO2

Molecular Weight

326.21 g/mol

InChI

InChI=1S/C12H23IO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3

InChI Key

BUPZFVLJNSOVIN-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCCI

Solubility

Soluble in DMSO

Synonyms

Ethyl-10-iododecanoate; Decanoic acid, 10-iodo-, ethyl ester.

Canonical SMILES

CCOC(=O)CCCCCCCCCI

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.